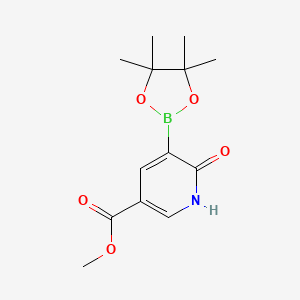

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate

Beschreibung

The compound features a pyridine core substituted at position 5 with a tetramethyl-1,3,2-dioxaborolane group and at position 3 with a methyl carboxylate ester. The 6-oxo group distinguishes it from the hydroxy variant, "Methyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate" (molecular formula: C₁₃H₁₈BNO₅, molecular weight: 279.10, purity: 95%) described in . The oxo group likely enhances electrophilicity at position 6, making it reactive toward nucleophilic agents or metal-catalyzed transformations .

Eigenschaften

IUPAC Name |

methyl 6-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-15-10(9)16/h6-7H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJLHUSLRQRZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Setup and Optimization

A representative protocol involves reacting methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key parameters include:

| Parameter | Value/Reagent | Source Citation |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Base | Potassium acetate (3 equiv) | |

| Solvent | 1,4-Dioxane/Water (4:1 v/v) | |

| Temperature | 80°C, 4 hours | |

| Yield | 85–92% |

The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine substrate, followed by transmetallation with the diboron reagent. The steric bulk of the pinacol group ensures regioselectivity at the C5 position. Post-reaction purification via flash column chromatography (20% ethyl acetate/hexane) achieves >95% purity.

Direct Boronation of Pyridine N-Oxide Intermediates

This method leverages pyridine N-oxide derivatives to enhance boronation reactivity. The synthetic pathway involves:

-

Oxidation of methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate to the N-oxide using mCPBA.

-

Miyaura borylation with B₂pin₂ under iridium catalysis.

Critical Reaction Metrics

| Parameter | Value/Reagent | Source Citation |

|---|---|---|

| Oxidizing Agent | mCPBA (1.2 equiv) | |

| Catalyst | Ir(COD)Cl]₂ (3 mol%) | |

| Ligand | dtbpy (6 mol%) | |

| Solvent | Toluene | |

| Temperature | 110°C, 12 hours | |

| Yield | 68–75% |

The N-oxide intermediate directs boronation to the C5 position via coordination to the iridium catalyst. While this method avoids halogenated precursors, the requirement for anhydrous conditions and high temperatures limits scalability.

Sequential Esterification and Boronate Installation

A modular approach starts with 6-oxo-1H-pyridine-3-carboxylic acid, proceeding through methyl ester formation followed by boronation.

Stepwise Synthesis

-

Esterification : Treating the carboxylic acid with methanol and thionyl chloride yields methyl 6-oxo-1H-pyridine-3-carboxylate (93% yield).

-

Boronation : Lithiation at C5 using LDA (−78°C) and quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate group.

This method offers flexibility but requires cryogenic conditions for lithiation, complicating large-scale production.

One-Pot Tandem Cyclization-Borylation

A novel one-pot strategy combines pyridine ring formation with boronate installation. Starting from β-ketoester precursors, the pathway involves:

-

Condensation with ammonium acetate to form the pyridine core.

-

In situ borylation using B₂pin₂ and Cu(OAc)₂.

Reaction Profile

While this method reduces purification steps, the moderate yield and high-temperature requirement make it less favorable compared to multi-step approaches.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Scalability | Cost Efficiency | Key Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 85–92% | High | Moderate | Requires halogenated precursor |

| N-Oxide Boronation | 68–75% | Low | High | Anhydrous conditions needed |

| Sequential Esterification | 78% | Moderate | Low | Cryogenic lithiation |

| One-Pot Tandem | 62% | Moderate | Moderate | Moderate yield |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Methyl 6-hydroxy Analogs

The hydroxy analog () shares the pyridine core and boron-containing substituent but differs in the 6-position substituent (-OH vs. =O). Key contrasts include:

- Reactivity : The oxo group in the target compound may increase susceptibility to nucleophilic attack or redox reactions compared to the hydroxy group, which could participate in hydrogen bonding or esterification.

- Stability : The dioxaborolane group in both compounds enhances boron stability, but the oxo group might reduce hygroscopicity compared to the hydroxy analog.

- Applications : Both compounds serve as intermediates in drug synthesis, but the oxo variant is more likely to undergo further functionalization (e.g., amidation, reduction) due to its ketone group .

Comparison with Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

This compound (melting point: 152–159°C) shares the 6-oxo and methyl carboxylate groups but features a partially saturated tetrahydropyridine ring and additional substituents (phenyl, thiophen-3-yl, tosyl). Key differences include:

Comparison with Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate ()

This analog (melting point: 128–130°C, density: 1.351 g/cm³) has a trifluoromethyl group and a tetrahydropyridine core. Contrasts include:

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, whereas the boron group in the target compound may act as a Lewis acid or participate in cross-coupling.

- Applications : The CF₃ group improves metabolic stability in drug candidates, while the boron group is pivotal in materials science and catalysis .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate?

The compound can be synthesized via Mo(CO)₆-mediated rearrangement of isoxazole precursors, as demonstrated in analogous pyridine-3-carboxylate syntheses. This method allows efficient access to substituted derivatives by leveraging boronate ester groups (e.g., tetramethyl dioxaborolan) for Suzuki-Miyaura cross-coupling or further functionalization . Key steps include:

- Condensation of isoxazole intermediates with boronate esters.

- Optimization of reaction conditions (e.g., temperature, solvent) to stabilize the boronate moiety.

- Purification via column chromatography to isolate the product.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Characterization typically involves:

- ¹H NMR : Peaks for the methyl ester (δ ~3.8–4.2 ppm), aromatic protons (δ ~6.6–8.6 ppm), and tetramethyl dioxaborolan groups (δ ~1.2–1.5 ppm) .

- ESIMS : Molecular ion peaks ([M+1]⁺) to confirm molecular weight .

- FT-IR : Absorbance for carbonyl groups (C=O at ~1700 cm⁻¹) and B-O bonds (∼1350 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include low-resolution data, twinning, or disordered boronate groups. SHELXL (part of the SHELX suite) is robust for small-molecule refinement:

Q. How does the tetramethyl dioxaborolan group influence reactivity in cross-coupling reactions?

The boronate ester acts as a directing group and stabilizes intermediates in Suzuki-Miyaura couplings. Key considerations:

Q. What strategies resolve contradictions in reaction yields reported for similar pyridine-carboxylate derivatives?

Discrepancies often stem from:

- Protecting group stability : Hydrolysis of the methyl ester under basic conditions.

- Purification artifacts : Use of preparative HPLC instead of column chromatography for polar intermediates .

- Catalyst loading : Optimize Pd catalyst (1–5 mol%) to balance cost and efficiency .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent boronate hydrolysis .

- PPE : Gloves and goggles to avoid skin/eye contact (LD₅₀ data inferred from analogs in ).

- Spill management : Absorb with vermiculite and neutralize with dilute NaOH .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (~2.5) and solubility (∼50 µM) based on boronate ester hydrophobicity .

- Docking studies : Target enzymes (e.g., mTOR) using PyMol or AutoDock, leveraging pyridine-carboxylate motifs as pharmacophores .

Applications in Drug Discovery

Q. What evidence supports the potential of this compound as a kinase inhibitor?

Structural analogs (e.g., pyrazolo-pyridines) exhibit anti-proliferative activity via mTOR/p70S6K inhibition. Key steps for evaluation:

- In vitro assays : MTT tests on cancer cell lines (e.g., prostate PC3) .

- Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.